molecular formula C9H8ClN3O B12902353 5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 62036-24-2

5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12902353
CAS No.: 62036-24-2
M. Wt: 209.63 g/mol
InChI Key: OGDOCHQKGWTMQI-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and hydrazine hydrate.

    Formation of Hydrazone: The amine reacts with hydrazine hydrate to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

    Final Product: The final product, 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one, is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Reactors: Using batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Oxides of the triazole compound.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly antifungal and antibacterial drugs.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides.

    Material Science: It finds applications in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

    Pathways: It may inhibit enzyme activity or block receptor sites, leading to its biological effects.

    Binding Interactions: The chloro and methyl groups enhance binding affinity to the target sites, increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A related compound with similar structural features.

    1H-1,2,4-Triazole: The parent triazole compound without the phenyl substitution.

    5-Phenyl-1H-1,2,4-triazol-3(2H)-one: A similar triazole compound with a phenyl group instead of the chloro-methylphenyl group.

Uniqueness

    Structural Features: The presence of both chloro and methyl groups on the phenyl ring makes 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one unique.

    Biological Activity: The specific substitution pattern enhances its biological activity compared to other triazole derivatives.

Properties

CAS No.

62036-24-2

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-11-9(14)13-12-8/h2-4H,1H3,(H2,11,12,13,14)

InChI Key

OGDOCHQKGWTMQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NNC(=O)N2

Origin of Product

United States

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